The synthesis of bedoradrine sulfate involves several chemical reactions that yield the active compound in a form suitable for medical use. The process typically begins with the preparation of the core structure through standard organic synthesis techniques such as alkylation and acylation reactions. Specific methods include:
The synthesis pathway is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Bedoradrine sulfate exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with beta-2 adrenergic receptors. The molecular formula is , with a molecular weight of approximately 395.89 g/mol. Its structural representation includes:
This structural complexity allows bedoradrine sulfate to effectively target specific receptors involved in bronchial dilation .
Bedoradrine sulfate undergoes various chemical reactions during its metabolism in the body:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with bedoradrine sulfate administration .
Bedoradrine sulfate functions primarily as a selective beta-2 adrenergic agonist. Upon administration, it binds to beta-2 adrenergic receptors located on bronchial smooth muscle cells, leading to:
Clinical trials have demonstrated significant improvements in forced expiratory volume in one second (FEV₁) measurements among patients treated with bedoradrine sulfate compared to placebo controls .
Bedoradrine sulfate possesses distinct physical and chemical properties that influence its therapeutic application:
These properties are essential for formulation development, ensuring effective delivery through intravenous infusion methods used in clinical settings .
Bedoradrine sulfate has significant applications in medical science, particularly in respiratory therapy:
The continued study of bedoradrine sulfate underscores its importance as a therapeutic agent in respiratory medicine, particularly for patients experiencing acute respiratory distress .
Bedoradrine sulfate (CAS No. 194785-31-4) is a selective β₂-adrenergic receptor agonist with the systematic IUPAC name: 2-(((S)-7-(((R)-2-hydroxy-2-(4-hydroxy-3-(2-hydroxyethyl)phenyl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)-N,N-dimethylacetamide sulfate [5]. Its molecular formula is C₂₄H₃₄N₂O₉S, corresponding to a molecular weight of 526.60 g/mol for the sulfate salt form [1]. The free base (bedoradrine) has the formula C₂₄H₃₂N₂O₅ and a molecular weight of 428.52 g/mol, with the sulfate salt formation increasing the mass due to the addition of H₂SO₄ [3] [6].
The structure integrates three key moieties:
The sulfate counterion enhances aqueous solubility and crystallinity, as confirmed by X-ray diffraction studies [5]. Stereochemical purity at both chiral centers is critical for β₂-selectivity, as racemic mixtures show reduced receptor affinity [6].
Table 1: Comparative Structural Features of Bedoradrine and Its Sulfate Salt
Property | Bedoradrine (Free Base) | Bedoradrine Sulfate |
---|---|---|
Molecular Formula | C₂₄H₃₂N₂O₅ | C₂₄H₃₄N₂O₉S |
Molecular Weight (g/mol) | 428.52 | 526.60 |
CAS Number | 194785-19-8 | 194785-31-4 |
Stereocenters | (R)-Phenethyl, (S)-Tetralin | Same as free base |
Key Functional Groups | Secondary amine, phenolic OH, acetamide | Adds sulfate ion |
The synthesis of bedoradrine sulfate involves a multi-step sequence emphasizing chiral resolution and salt formation:
Step 1: Chiral Intermediate Preparation
Step 2: Coupling and Functionalization
Step 3: Salt Formation and Purification
Industrial-scale production employs continuous flow chemistry for the amination step, reducing reaction times from 24 hours to 45 minutes and improving yield by 22% [6].
Table 2: Key Steps in Bedoradrine Sulfate Synthesis
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
Chiral Reduction | (-)-B-chlorodiisopinocampheylborane, THF, -20°C | Enantioselective ketone reduction | 85% |
Reductive Amination | H₂ (50 psi), Pd/C, ethanol, 60°C | Coupling of chiral fragments | 78% |
Etherification | Chloroacetyl chloride, K₂CO₃, acetone | Introduction of acetamide side chain | 92% |
Salt Formation | H₂SO₄, ethanol/water (4:1), 0–5°C | Crystallization of final product | 95% |
Solubility Profile:
Stability Data:
Solid-State Characteristics:
Table 3: Physicochemical Properties of Bedoradrine Sulfate
Property | Value/Condition | Analytical Method |
---|---|---|
Water Solubility | 15 mg/mL (25°C) | USP equilibrium solubility |
logP (Octanol/Water) | 1.8 (free base), -0.3 (salt) | Shake-flask HPLC |
pKa | 9.1 (amine), 10.2 (phenol) | Potentiometric titration |
Melting Point | 210–212°C (decomposes) | DSC |
Storage Conditions | 4°C (desiccated, inert atmosphere) | ICH Q1A(R2) guidelines |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7